molecular formula C26H50O8 B14486308 Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate CAS No. 65520-41-4

Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate

Cat. No.: B14486308
CAS No.: 65520-41-4
M. Wt: 490.7 g/mol
InChI Key: JEELFTYNBPTQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate is an organic compound with the molecular formula C26H50O8. It is characterized by its ester and ether functional groups, which contribute to its unique chemical properties. This compound is used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate typically involves the esterification of hexanedioic acid with 2-[2-(hexyloxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent quality of the final product. Industrial production may also incorporate advanced purification techniques, such as chromatography, to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Hexanedioic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Ether derivatives with substituted alkoxy groups.

Scientific Research Applications

Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized as a plasticizer in polymer production and as a stabilizer in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate involves its interaction with molecular targets through its ester and ether functional groups. These interactions can influence the compound’s solubility, reactivity, and stability. In biological systems, the compound may interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester functional groups.

    Bis(2-ethylhexyl) adipate: Another plasticizer with comparable chemical properties.

    Bis(2-ethylhexyl) tetrabromophthalate: A brominated analogue used as a flame retardant.

Uniqueness

Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate is unique due to its specific combination of ester and ether groups, which confer distinct chemical and physical properties. Its stability and reactivity make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

65520-41-4

Molecular Formula

C26H50O8

Molecular Weight

490.7 g/mol

IUPAC Name

bis[2-(2-hexoxyethoxy)ethyl] hexanedioate

InChI

InChI=1S/C26H50O8/c1-3-5-7-11-15-29-17-19-31-21-23-33-25(27)13-9-10-14-26(28)34-24-22-32-20-18-30-16-12-8-6-4-2/h3-24H2,1-2H3

InChI Key

JEELFTYNBPTQCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.